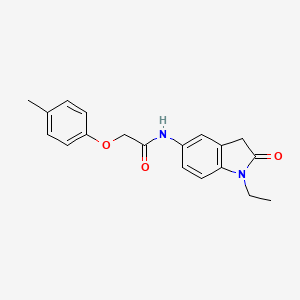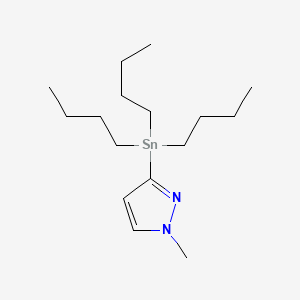![molecular formula C19H12ClF3N2O B2893158 N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide CAS No. 1092345-84-0](/img/structure/B2893158.png)
N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide group), a chlorophenyl group (a benzene ring with a chlorine atom), and a pyridinyl group with a trifluoromethyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide group, the introduction of the chlorophenyl group, and the attachment of the trifluoromethyl group to the pyridinyl ring. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, chlorophenyl, and trifluoromethylpyridinyl groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzamide, chlorophenyl, and trifluoromethylpyridinyl groups. For example, the trifluoromethyl group could potentially undergo reactions involving the replacement of one or more of the fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the presence of the benzamide, chlorophenyl, and trifluoromethylpyridinyl groups .科学的研究の応用
Antagonist Activity in CB1 Cannabinoid Receptor
Research has indicated the compound's molecular interaction with the CB1 cannabinoid receptor, showcasing its antagonist activity. Such studies help in understanding the compound's potential therapeutic applications, particularly in the context of cannabinoid receptor modulation (Shim et al., 2002).
Applications in Organic Synthesis
Several studies have explored the synthesis and structural characterization of compounds related to N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide. For instance, research on the crystal structure of Bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate provided insights into its potential applications in material science and coordination chemistry (Shi et al., 2010).
Metabolic Pathways and Excretion
A detailed study on the absorption, distribution, metabolism, and excretion of a structurally related compound, vismodegib, revealed unique metabolic pathways, including pyridine ring opening, which could offer insights into the metabolic behavior of similar compounds (Yue et al., 2011).
Electronic Properties and Interaction Landscapes
An investigation into the electronic properties and interaction landscapes of a series of N-(Chlorophenyl)pyridinecarboxamides, which includes compounds with structural similarities, has provided valuable data for understanding the physicochemical properties and potential applications of these compounds in electronics and molecular design (Gallagher et al., 2022).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of related compounds have demonstrated significant antimicrobial and antioxidant activities, suggesting potential applications in the development of new therapeutic agents (Limban et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O/c20-15-5-7-16(8-6-15)25-18(26)13-3-1-2-12(10-13)17-9-4-14(11-24-17)19(21,22)23/h1-11H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGNVJCIRAGZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2893078.png)
![2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2893079.png)



![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893086.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2893088.png)
![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2893090.png)



![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate](/img/structure/B2893098.png)